molecular formula C7H4ClNO2S2 B026174 1,3-Benzothiazole-4-sulfonyl chloride CAS No. 149575-65-5

1,3-Benzothiazole-4-sulfonyl chloride

Cat. No. B026174
CAS RN: 149575-65-5
M. Wt: 233.7 g/mol
InChI Key: IAHKZUNYBBKBDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 1,3-benzothiazole-4-sulfonyl chloride, often involves methods that capitalize on the reactivity of the thiazole ring. Modern approaches to synthesizing benzothiazole derivatives emphasize green chemistry principles, employing one-pot, atom-economy procedures that utilize simple reagents. These methods facilitate the functionalization of the benzothiazole moiety, allowing for a wide range of derivatives to be synthesized efficiently (Zhilitskaya, L., Shainyan, B., & Yarosh, N. O., 2021).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a sulfonyl chloride group attached to the fourth position of the benzothiazole ring. This functional group significantly influences the compound's reactivity and physical properties. The unique methine center present in the thiazole ring of benzothiazoles plays a crucial role in their chemical behavior, making them important in various synthetic applications (Bhat, M., & Belagali, S. L., 2020).

Chemical Reactions and Properties

Benzothiazoles, including this compound, participate in a variety of chemical reactions, leveraging the reactive sulfonyl chloride group. They can act as intermediates in the formation of sulfonamides, sulfonyl esters, and other derivatives through substitution reactions. The chemical reactivity of these compounds is further enhanced by substitutions on the benzothiazole ring, which can lead to a wide array of biological activities (Kadhim, M. et al., 2022).

Scientific Research Applications

Antioxidant Capacity Analysis

Benzothiazole derivatives, particularly those involved in antioxidant capacity assays, play a crucial role in understanding the antioxidant potential of various substances. The ABTS/PP decolorization assay, which involves the ABTS radical cation, is a prominent method for evaluating antioxidant capacity. This assay has revealed that some antioxidants, especially phenolic ones, can form coupling adducts with ABTS•+, indicating a specific reaction pathway for certain antioxidants. However, the coupling reaction's contribution to total antioxidant capacity and the relevance of oxidation products necessitate further investigation. Despite certain limitations, ABTS-based assays remain valuable for monitoring changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Role in Medicinal Chemistry

Benzothiazole is identified as a critical moiety in medicinal chemistry due to its presence in numerous natural and synthetic bioactive molecules. It demonstrates a broad spectrum of pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, and anti-inflammatory effects. The structural diversity and biological activities of benzothiazole derivatives underscore their significance in drug discovery and development (Bhat & Belagali, 2020).

Development of Chemotherapeutics

The structural simplicity and synthetic accessibility of benzothiazole derivatives have made them an attractive scaffold for developing new chemotherapeutics, particularly antitumor agents. Recent advancements have focused on the structural modifications of the benzothiazole scaffold, leading to the discovery of compounds with potent anticancer activity. The review of patents filed between 2010 and 2014 highlights the therapeutic potential of benzothiazole derivatives across a range of biological activities, emphasizing their growing importance in the area of drug discovery (Kamal et al., 2015).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tubercular and antibacterial properties. These activities suggest that the compound may interact with various targets, potentially including enzymes and receptors involved in these biological processes.

Mode of Action

Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, dna gyrase, and others . The sulfonyl chloride group in the compound could potentially react with amines or alcohols in biological targets, leading to changes in their function.

Pharmacokinetics

The compound is soluble in chloroform and ethyl acetate , suggesting that it may be well-absorbed in the body.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular and antibacterial activities, suggesting that they may inhibit the growth of these microorganisms

Action Environment

The action of 1,3-Benzothiazole-4-sulfonyl chloride may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at 4°C . Additionally, its reactivity with biological targets could be influenced by the pH and the presence of other compounds in the environment. More research is needed to understand how these and other factors influence the compound’s action, efficacy, and stability.

Safety and Hazards

1,3-Benzothiazole-4-sulfonyl chloride is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Benzothiazole compounds, including 1,3-Benzothiazole-4-sulfonyl chloride, have been studied for their potential in green chemistry . Future research may focus on the synthesis of benzothiazole compounds from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

properties

IUPAC Name

1,3-benzothiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHKZUNYBBKBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565961
Record name 1,3-Benzothiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149575-65-5
Record name 1,3-Benzothiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzothiazole-4-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Benzo[d]thiazole (1 g, 7.45 mol) was added dropwise to chlorosulfonic acid (5.5 mmol) at 0° C. After the addition was complete, the mixture was stirred at room temperature for 0.5 h and then heated at 105° C. and stirred overnight. The resulting mixture was cooled to −10° C. and quenched by pouring on crushed ice slowly. The resulting mixture was extracted with EtOAc (100 mL×2). The combined organic phase was washed with brine, dried over anhy. Na2SO4 and concentrated in vacuo. Column chromatography (15% PE/EtOAc) afforded 218 mg of title compound. 1H NMR (CHLOROFORM-d) δ: 9.41 (s, 1H), 8.41 (dd, J=8.1, 1.0 Hz, 1H), 8.29 (dd, J=7.7, 1.1 Hz, 1H), 7.68 (t, J=7.9 Hz, 1H). LC-MS: m/z 234.7 (M+H)+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.5 mmol
Type
reactant
Reaction Step One

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